N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of F2692-0615 are currently unknown . The compound has been found to have a very low affinity for benzodiazepine binding sites, both in vitro and in vivo . It also displayed no affinity for gamma-aminobutyric acid A (GABA A), alpha₂-adrenergic, 5-hydroxytryptamine 1A (5-HT A1) or 5-HT₂ receptors .
Mode of Action
F2692-0615 exhibits dose-dependent “anxiolytic” properties . Its anxiolytic effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426 . This suggests that while F2692-0615 may interact with the benzodiazepine receptor complex, it does so in a way that is distinct from traditional benzodiazepines .
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for anxiolytic activity . This suggests that the compound may have a favorable pharmacokinetic profile, with a wide therapeutic window.
Result of Action
F2692-0615 has been found to exhibit dose-dependent “anxiolytic” properties in the elevated plus-maze and the punished drinking tests in rats . It was also active in the two-compartment test in mice . These results suggest that F2692-0615 may have potential as an anxiolytic compound .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-13-17(26)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECXNDUIZVPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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